Cas no 1805541-48-3 (6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid)

6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
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- 6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid
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- インチ: 1S/C9H9F2IN2O2/c10-9(11)8-5(2-7(15)16)6(12)1-4(3-13)14-8/h1,9H,2-3,13H2,(H,15,16)
- InChIKey: ZPSBPQWPAZYANV-UHFFFAOYSA-N
- SMILES: IC1C=C(CN)N=C(C(F)F)C=1CC(=O)O
計算された属性
- 精确分子量: 341.96768 g/mol
- 同位素质量: 341.96768 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 256
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.2
- 分子量: 342.08
- XLogP3: -1.8
6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029022751-250mg |
6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid |
1805541-48-3 | 95% | 250mg |
$960.40 | 2022-04-01 | |
Alichem | A029022751-500mg |
6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid |
1805541-48-3 | 95% | 500mg |
$1,819.80 | 2022-04-01 | |
Alichem | A029022751-1g |
6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid |
1805541-48-3 | 95% | 1g |
$3,097.65 | 2022-04-01 |
6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid 関連文献
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acidに関する追加情報
Recent Advances in the Study of 6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid (CAS: 1805541-48-3)
The compound 6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid (CAS: 1805541-48-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including an aminomethyl group, difluoromethyl group, and an iodine substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a building block for more complex pharmaceutical agents.
One of the key areas of research has been the optimization of synthetic routes for 6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves the scalability and purity of the compound. The researchers employed a multi-step approach involving palladium-catalyzed cross-coupling reactions, which allowed for the efficient introduction of the iodine substituent. This advancement is critical for enabling large-scale production and further pharmacological evaluation.
In terms of biological activity, preliminary in vitro studies have demonstrated that 6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid exhibits inhibitory effects on specific enzymes involved in inflammatory pathways. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported that the compound acts as a potent inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value in the nanomolar range. This finding suggests potential applications in the development of anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and osteoarthritis.
Further investigations have explored the compound's role as a versatile intermediate in drug discovery. Its reactive functional groups, including the aminomethyl and carboxylic acid moieties, make it an attractive candidate for further derivatization. Researchers have successfully incorporated this molecule into larger scaffolds, yielding compounds with enhanced pharmacokinetic properties. For instance, a study in ACS Medicinal Chemistry Letters (2023) described the synthesis of a series of analogs that showed improved bioavailability and target selectivity.
Despite these promising developments, challenges remain in the clinical translation of 6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid. Issues such as metabolic stability and potential off-target effects need to be addressed through further preclinical studies. However, the compound's unique chemical properties and demonstrated biological activities position it as a valuable tool for future drug development efforts.
In conclusion, recent research on 6-(Aminomethyl)-2-(difluoromethyl)-4-iodopyridine-3-acetic acid (CAS: 1805541-48-3) highlights its potential as both a therapeutic agent and a building block in medicinal chemistry. Continued exploration of its synthetic pathways, biological mechanisms, and structural modifications will be essential for unlocking its full pharmaceutical potential.
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